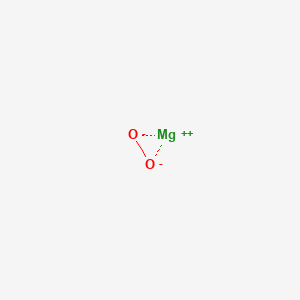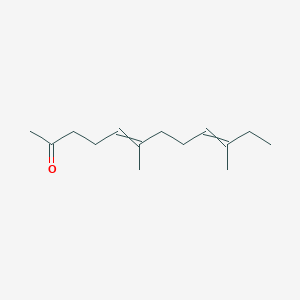
5,9-Dodecadien-2-one, 6,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dodecadien-2-one, 6,10-dimethyl-, also known as Grandlure II, is a pheromone that is produced by female beetles of the species Monochamus alternatus. This pheromone plays a crucial role in the mating behavior of these beetles, as it attracts male beetles towards the female beetles for mating. The chemical structure of Grandlure II consists of a dodecadienone ring with two methyl groups at positions 6 and 10.
Mécanisme D'action
The mechanism of action of 5,9-Dodecadien-2-one, 6,10-dimethyl- II involves the activation of olfactory receptors in the antennae of male beetles. The pheromone is detected by specific receptors, which trigger a series of biochemical events that ultimately lead to the male beetle being attracted towards the source of the pheromone.
Effets Biochimiques Et Physiologiques
5,9-Dodecadien-2-one, 6,10-dimethyl- II has been found to have no significant biochemical or physiological effects on either male or female beetles. The pheromone is only involved in the behavioral response of male beetles towards female beetles.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5,9-Dodecadien-2-one, 6,10-dimethyl- II in lab experiments has several advantages, including its high purity and specificity for the target species. However, the pheromone is relatively expensive to produce and may not be readily available in large quantities. Additionally, the use of 5,9-Dodecadien-2-one, 6,10-dimethyl- II may not be feasible for certain experiments that require a more complex or diverse set of chemical cues.
Orientations Futures
There are several potential future directions for research on 5,9-Dodecadien-2-one, 6,10-dimethyl- II. One avenue of research could involve the development of more efficient and cost-effective synthesis methods for the pheromone. Another area of research could involve the identification and characterization of the olfactory receptors that are involved in the detection of 5,9-Dodecadien-2-one, 6,10-dimethyl- II. This could lead to the development of more selective and effective pest management strategies. Finally, research could also focus on the potential use of 5,9-Dodecadien-2-one, 6,10-dimethyl- II in enhancing the mating behavior of other beetle species, which could have implications for conservation efforts.
Méthodes De Synthèse
The synthesis of 5,9-Dodecadien-2-one, 6,10-dimethyl- II involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the starting material, which is 6,10-dimethyl-5-undecen-2-one. This is achieved through the reaction of 6-methyl-5-hepten-2-one with ethylmagnesium bromide, followed by the addition of methylmagnesium bromide. The resulting compound is then subjected to a Wittig reaction with an aldehyde to produce the dodecadienone ring.
Applications De Recherche Scientifique
5,9-Dodecadien-2-one, 6,10-dimethyl- II has been extensively studied for its potential use in pest management strategies. The pheromone has been found to be highly effective in attracting male beetles of the species Monochamus alternatus, making it a promising candidate for use in traps and lures for monitoring and controlling beetle populations. Additionally, 5,9-Dodecadien-2-one, 6,10-dimethyl- II has also been studied for its potential use in enhancing the mating behavior of captive beetles, which could aid in the conservation of endangered beetle species.
Propriétés
Numéro CAS |
13125-74-1 |
|---|---|
Nom du produit |
5,9-Dodecadien-2-one, 6,10-dimethyl- |
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
6,10-dimethyldodeca-5,9-dien-2-one |
InChI |
InChI=1S/C14H24O/c1-5-12(2)8-6-9-13(3)10-7-11-14(4)15/h8,10H,5-7,9,11H2,1-4H3 |
Clé InChI |
HSRQHSFPIKREMB-SDCOAONHSA-N |
SMILES isomérique |
CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C |
SMILES |
CCC(=CCCC(=CCCC(=O)C)C)C |
SMILES canonique |
CCC(=CCCC(=CCCC(=O)C)C)C |
Autres numéros CAS |
13125-74-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




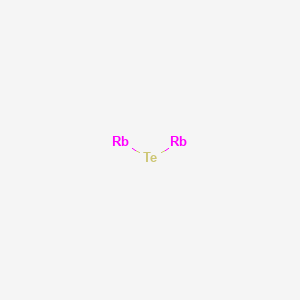


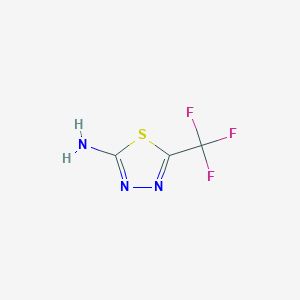
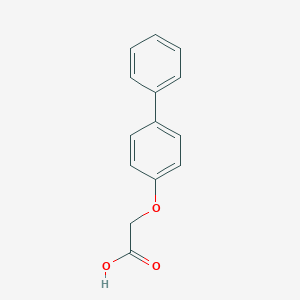
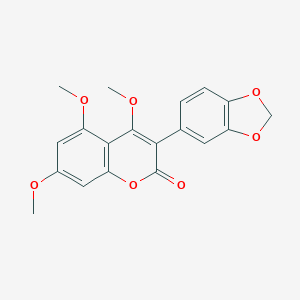
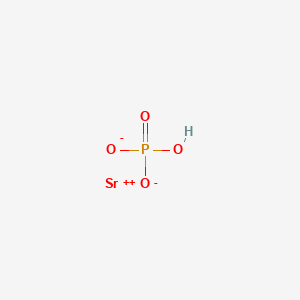
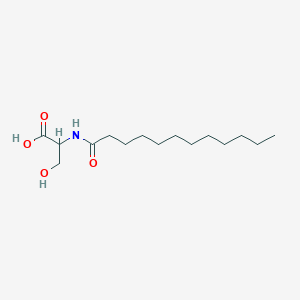
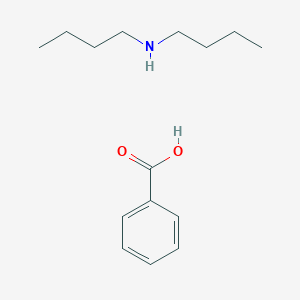
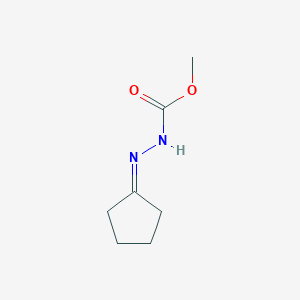
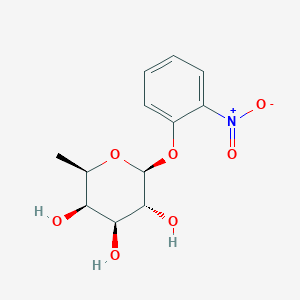
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)
